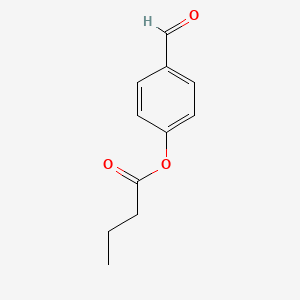

p-Butyryloxybenzaldehyde

Description

p-Butyryloxybenzaldehyde is an organic compound with the molecular formula C11H12O3. It is an ester derived from butanoic acid and 4-formylphenol. This compound is known for its unique chemical properties and is used in various scientific research applications, including organic synthesis, pharmaceuticals, and material science.

Properties

IUPAC Name |

(4-formylphenyl) butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-2-3-11(13)14-10-6-4-9(8-12)5-7-10/h4-8H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAFTVVBQFUITOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OC1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5068528 | |

| Record name | Butanoic acid, 4-formylphenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5068528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50262-49-2 | |

| Record name | Butanoic acid, 4-formylphenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50262-49-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanoic acid, 4-formylphenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050262492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 4-formylphenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanoic acid, 4-formylphenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5068528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of butanoic acid, 4-formylphenyl ester typically involves the esterification of butanoic acid with 4-formylphenol. This reaction is usually catalyzed by a strong acid, such as sulfuric acid, and requires heating to drive the reaction to completion. The general reaction scheme is as follows:

Butanoic acid+4-FormylphenolH2SO4Butanoic acid, 4-formylphenyl ester+H2O

Industrial Production Methods: In an industrial setting, the production of butanoic acid, 4-formylphenyl ester may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions: p-Butyryloxybenzaldehyde can undergo various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back to butanoic acid and 4-formylphenol in the presence of water and an acid or base catalyst.

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Reduction: Sodium borohydride or lithium aluminum hydride.

Oxidation: Potassium permanganate or chromium trioxide.

Major Products:

Scientific Research Applications

p-Butyryloxybenzaldehyde has diverse applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: It is used in the development of drugs and active pharmaceutical ingredients.

Material Science: It is utilized in the creation of polymers and other advanced materials.

Biological Studies: It is employed in enzyme stabilization and inhibition studies

Mechanism of Action

The mechanism of action of butanoic acid, 4-formylphenyl ester involves its interaction with various molecular targets. The ester bond can be hydrolyzed by esterases, releasing butanoic acid and 4-formylphenol, which can then participate in further biochemical pathways. The formyl group can undergo redox reactions, influencing cellular redox states and signaling pathways .

Comparison with Similar Compounds

- Butanoic acid, 4-hydroxyphenyl ester

- Butanoic acid, 4-carboxyphenyl ester

- 4-Formylphenylboronic acid

Comparison: p-Butyryloxybenzaldehyde is unique due to the presence of both an ester and a formyl group, allowing it to participate in a wide range of chemical reactions. Compared to its analogs, it offers a balance of reactivity and stability, making it a versatile compound in various applications .

Biological Activity

p-Butyryloxybenzaldehyde, a compound with the molecular formula C11H14O3, is an aromatic aldehyde that has garnered interest for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

Chemical Structure:

- Molecular Formula: C11H14O3

- Molecular Weight: 194.23 g/mol

- Functional Groups: The compound features a butyloxy group attached to a benzaldehyde moiety, contributing to its chemical reactivity and biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of p-Butyryloxybenzaldehyde. In vitro assays demonstrated significant antibacterial effects against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicate strong efficacy in inhibiting bacterial growth.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

| Pseudomonas aeruginosa | 100 |

Anticancer Activity

The compound has also shown promising results in cancer research. Studies investigating its effects on different cancer cell lines revealed its potential as an anticancer agent. The mechanism appears to involve the induction of apoptosis in cancer cells.

Case Study:

In a study involving human breast cancer cell lines (MCF-7), treatment with p-Butyryloxybenzaldehyde resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 30 µM. Flow cytometry analysis confirmed the induction of apoptosis, characterized by increased Annexin V staining.

The biological activity of p-Butyryloxybenzaldehyde can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation: The compound may induce oxidative stress in cells, leading to cellular damage and apoptosis.

- Enzyme Inhibition: It has been suggested that p-Butyryloxybenzaldehyde inhibits specific enzymes involved in cancer cell proliferation.

- Interaction with Cellular Signaling Pathways: The compound may modulate pathways such as the NF-kB signaling pathway, which is crucial for cell survival and proliferation.

Research Findings

A comprehensive review of literature reveals diverse applications and findings related to p-Butyryloxybenzaldehyde:

- Antioxidant Properties: Some studies indicate that the compound exhibits antioxidant activity, which could contribute to its protective effects against oxidative stress-related diseases.

- Cytotoxic Effects on Tumor Cells: Research shows that the compound selectively targets tumor cells while sparing normal cells, making it a potential candidate for targeted cancer therapies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.